molecular formula C9H8Br2O B1503815 1-(2,5-Dibromophenyl)propan-1-one

1-(2,5-Dibromophenyl)propan-1-one

Cat. No.: B1503815
M. Wt: 291.97 g/mol
InChI Key: BDMKNCCZDVJUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dibromophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one group attached to a 2,5-dibrominated benzene ring. Bromine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl group, making it a candidate for nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-(2,5-dibromophenyl)propan-1-one

InChI

InChI=1S/C9H8Br2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3

InChI Key

BDMKNCCZDVJUOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)propan-1-one

  • Structural Differences : Methyl groups replace bromine atoms at the 2- and 5-positions.
  • Physicochemical Properties :
    • Molecular Weight : Lower (methyl groups reduce molecular weight vs. bromine).
    • Polarity : Less polar due to electron-donating methyl groups.
    • Reactivity : Reduced electrophilicity at the carbonyl group compared to the brominated analog.
  • Applications : Likely used in fragrance or pharmaceutical intermediates (methyl groups enhance lipophilicity) .
Property 1-(2,5-Dibromophenyl)propan-1-one 1-(2,5-Dimethylphenyl)propan-1-one
Molecular Formula C₉H₈Br₂O C₁₀H₁₂O
Substituent Effects Electron-withdrawing (Br) Electron-donating (CH₃)
Reactivity Higher electrophilicity Lower electrophilicity

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one

  • Structural Differences : Contains a pyrrolidine ring and a 4-methylphenyl group.
  • Physicochemical Properties :
    • Polarity : Increased due to the basic pyrrolidine nitrogen.
    • Lipophilicity : Moderate (methyl and pyrrolidine balance polarity).
  • Applications: Psychoactive cathinone derivative (e.g., stimulant effects). The brominated analog lacks a pyrrolidine group, likely reducing CNS activity .
Property This compound 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-propan-1-one
Functional Groups Brominated aryl, ketone Methylaryl, ketone, pyrrolidine
Bioactivity Likely non-psychoactive Psychoactive (stimulant)
Solubility Lower in polar solvents Higher in polar solvents (due to amine)

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

  • Structural Differences : Hydroxy and methoxy groups at positions 4 and 3.
  • Physicochemical Properties: Acidity: Phenolic -OH increases acidity (pKa ~10). Solubility: Higher in water due to hydrogen bonding.
  • Applications: Potential antioxidant or pharmaceutical precursor (contrasting with brominated compound’s role in synthesis) .
Property This compound 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
Substituents Br (electron-withdrawing) -OH, -OCH₃ (electron-donating)
Solubility in Water Low Moderate to high
Reactivity Electrophilic aromatic substitution Oxidation-prone (phenolic group)

1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone)

  • Structural Differences : Cyclohexenyl ring with methyl and isopropyl groups.
  • Physicochemical Properties: Rigidity: Conformational flexibility reduced by cyclohexene ring. Volatility: Higher due to non-aromatic structure.
  • Applications : Fragrance industry (neroli-like aroma vs. brominated compound’s synthetic utility) .
Property This compound Nerone
Ring System Aromatic (benzene) Non-aromatic (cyclohexene)
Volatility Low High
Application Focus Chemical synthesis Fragrances

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, making this compound suitable for Suzuki-Miyaura couplings or Grignard reactions .
  • Biological Activity : Unlike pyrrolidine-containing analogs, bromination likely negates psychoactive properties, redirecting use to industrial synthesis .
  • Solubility Trends : Bromine increases lipophilicity, reducing aqueous solubility compared to hydroxy/methoxy-substituted analogs .

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